1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride
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Overview
Description
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. It is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 3-position and a phenyl group at the 1-position. This compound is often used in pharmaceutical and biotechnology industries as a reactant, particularly in the development of pyridine derivatives for medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N–N bond. This method allows for the selective formation of the desired product through a traceless umpolung of the 1-amidopyridin-1-ium salt . The reaction conditions often include the use of peptide coupling reagents and aldehydes for covalent charge-tagging .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce aminomethyl derivatives with different degrees of saturation.
Scientific Research Applications
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of pyridine derivatives.
Biology: Employed in the study of metabolic pathways involving carboxylic acids and aldehydes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. It acts as a derivatization reagent, covalently tagging molecules containing carboxylic acid and aldehyde groups. This tagging facilitates the detection and imaging of these molecules in biological systems, particularly in brain tissue sections . The compound’s effects are mediated through its ability to form stable complexes with target molecules, enhancing their visibility in mass spectrometry imaging.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure but with the aminomethyl group at the 4-position.
1-(Cyanomethyl)pyridin-1-ium chloride: Contains a cyanomethyl group instead of an aminomethyl group.
1-(4-Aminophenyl)pyridin-1-ium chloride: Features an aminophenyl group at the 4-position.
Uniqueness
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively tag carboxylic acids and aldehydes makes it particularly valuable in neurodegenerative disease research and metabolic studies .
Properties
Molecular Formula |
C12H13ClN2 |
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Molecular Weight |
220.70 g/mol |
IUPAC Name |
(3-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
InChI Key |
GBKHUZOKMBPUFK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)CN.[Cl-] |
Origin of Product |
United States |
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